molecular formula C19H16Cl2N4 B12678520 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(3-phenyl-1-propenyl)- CAS No. 47434-16-2

2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(3-phenyl-1-propenyl)-

Cat. No.: B12678520
CAS No.: 47434-16-2
M. Wt: 371.3 g/mol
InChI Key: WHXPNOOZKDOQEX-XBXARRHUSA-N
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Description

2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(3-phenyl-1-propenyl)- is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(3-phenyl-1-propenyl)- typically involves multi-step organic reactions. The starting materials might include substituted anilines and aldehydes, which undergo condensation reactions followed by cyclization to form the pyrimidine ring. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be scaled up with considerations for cost-efficiency, safety, and environmental impact. Continuous flow reactors and automated systems might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the aromatic rings or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition of enzyme activity or modulation of signal transduction pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: A simpler analog with similar core structure.

    5-Phenylpyrimidine: Another derivative with a phenyl group at a different position.

    3,4-Dichlorophenylpyrimidine: A compound with similar substituents on the aromatic ring.

Uniqueness

2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(3-phenyl-1-propenyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

47434-16-2

Molecular Formula

C19H16Cl2N4

Molecular Weight

371.3 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-6-[(E)-3-phenylprop-1-enyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C19H16Cl2N4/c20-14-10-9-13(11-15(14)21)17-16(24-19(23)25-18(17)22)8-4-7-12-5-2-1-3-6-12/h1-6,8-11H,7H2,(H4,22,23,24,25)/b8-4+

InChI Key

WHXPNOOZKDOQEX-XBXARRHUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C=C/C2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CC=CC2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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